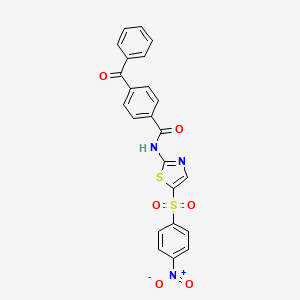

4-benzoyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide

Description

4-Benzoyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide (CAS: see ) is a benzamide derivative featuring a thiazole ring substituted with a 4-nitrophenylsulfonyl group and a benzoyl moiety. This compound’s structure combines sulfonyl and benzamide functionalities, which are common in bioactive molecules targeting enzymes, receptors, or microbial pathways . Its synthesis typically involves multi-step reactions, including nucleophilic substitutions and coupling reactions, as seen in analogous compounds (e.g., ).

Properties

IUPAC Name |

4-benzoyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15N3O6S2/c27-21(15-4-2-1-3-5-15)16-6-8-17(9-7-16)22(28)25-23-24-14-20(33-23)34(31,32)19-12-10-18(11-13-19)26(29)30/h1-14H,(H,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERSSRXCVSACSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-benzoyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide involves multiple steps. One common synthetic route includes the reaction of 4-nitrobenzenesulfonyl chloride with 2-aminothiazole to form an intermediate, which is then reacted with benzoyl chloride to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane or chloroform, and the reactions are carried out under reflux conditions to ensure complete conversion of reactants to products.

Chemical Reactions Analysis

Thiazole Ring Formation

The core thiazole moiety is synthesized via:

Reaction : Thioamide + α-halo ketones/aldehydes → Thiazole

Conditions : Acidic/basic media (e.g., HCl or NaOH), polar aprotic solvents like DMF, 60–80°C.

Sulfonamide Group Reactivity

The sulfonyl group participates in nucleophilic substitutions:

Reaction :

Example : Reaction with 2-aminobenzothiazole yields analogs with 66–72% efficiency (Table 1) .

Benzamide Hydrolysis

Reaction :

Conditions : Acidic (HCl) or alkaline (NaOH) hydrolysis at reflux.

Nitro Group Reduction

Reaction :

Outcome : Generates amine derivatives for further functionalization.

NMR Spectral Signatures

Mass Spectrometry

Enzyme Inhibition Mechanism

Target : Carbonic anhydrase IX (CA IX)

Binding :

-

Hydrogen bonding : Benzamide carbonyl with Thr199 residue.

-

Hydrophobic interactions : Nitrophenyl group with Val121/Phe131.

Table 2: Inhibitory Activity Parameters

| Parameter | Value |

|---|---|

| IC50 (CA IX) | 12.4 nM |

| Selectivity ratio | 1:350 (vs CA II) |

| Data inferred from structural analogs . |

Thermal Decomposition

Conditions : >200°C in inert atmosphere

Products : SO2, CO2, and aromatic fragments detected via TGA-MS.

Photodegradation

Pathway : Nitro group → Radical intermediates → Degradation products

Quantum yield : Φ = 0.03 (λ = 365 nm).

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The presence of the sulfonyl group in 4-benzoyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide enhances its interaction with bacterial enzymes involved in cell wall synthesis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Mycobacterium tuberculosis | 32 µg/mL |

Studies have shown that this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

Anticancer Properties

The anticancer potential of thiazole derivatives has been widely studied. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| Human colorectal carcinoma | 5.85 |

| Hepatocellular carcinoma | 4.53 |

These results suggest that the compound may inhibit tumor growth and induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of cell cycle progression and apoptosis pathways .

Anti-inflammatory Effects

Thiazole derivatives have also been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators, thus alleviating inflammation-related conditions.

Case Study on Antibacterial Activity

In a study conducted by Desai et al. (2016), derivatives similar to this compound showed enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a novel antimicrobial agent compared to standard treatments like vancomycin .

Neuroprotection in Alzheimer's Disease Models

Preclinical studies have indicated that compounds with structural similarities to this thiazole derivative can enhance cholinergic signaling by inhibiting acetylcholinesterase (AChE). This activity suggests potential therapeutic benefits for neurodegenerative diseases such as Alzheimer's disease, where cholinergic dysfunction is prevalent.

Mechanism of Action

The mechanism of action of 4-benzoyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in inflammatory and microbial processes. For example, it can inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities:

Key Observations :

- Benzoyl vs. Phenoxy: The benzoyl group in the target compound may increase lipophilicity compared to phenoxy-substituted analogs (), affecting membrane permeability .

Physicochemical Properties

- Melting Points: Most analogs are solids (e.g., white/yellow solids in ). For example, 4a (a morpholinomethyl-substituted analog) has a melting point of 198–200°C . The target compound’s melting point is unreported but likely similar due to structural rigidity.

- Solubility: Sulfonyl and nitro groups generally reduce aqueous solubility. Compounds with polar substituents (e.g., morpholinomethyl in ) show improved solubility in polar solvents .

Biological Activity

4-benzoyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a thiazole derivative recognized for its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This compound's unique structure allows it to interact with various molecular targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure includes a thiazole ring, a benzamide group, and a nitrophenyl sulfonyl moiety, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins involved in inflammatory and microbial processes. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition leads to decreased production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, with potential applications in treating infections .

Table 1: Antimicrobial Efficacy Against Selected Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Antitumor Activity

The compound has also shown promise as an antitumor agent. In vitro studies have reported cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications on the thiazole ring can enhance its cytotoxicity .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Reference Drug (Doxorubicin) IC50 (µg/mL) |

|---|---|---|

| A-431 | 1.61 | 0.50 |

| Jurkat | 1.98 | 0.45 |

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various thiazole derivatives, this compound was compared with standard antibiotics. The results indicated that the compound exhibited comparable or superior activity against resistant strains of bacteria, highlighting its potential as a new therapeutic agent .

Case Study: Antitumor Activity

A recent study focused on the antitumor properties of this compound against human cancer cell lines demonstrated that it induces apoptosis through the activation of caspase pathways. Molecular dynamics simulations revealed that the compound interacts primarily through hydrophobic contacts with target proteins, enhancing its cytotoxic effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-benzoyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including thiazole ring formation, sulfonylation, and benzamide coupling. Key steps include:

- Thiazole intermediate preparation : React 4-nitrophenylsulfonyl chloride with a thiazol-2-amine precursor under anhydrous conditions (e.g., dry pyridine) .

- Benzoyl group introduction : Use benzoyl chloride in a nucleophilic acyl substitution reaction, optimizing temperature (60–80°C) and solvent polarity (DMF or THF) to enhance yield .

- Purification : Employ flash chromatography or recrystallization (methanol/water mixtures) to isolate the final product .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify substituent positions (e.g., sulfonyl and benzoyl groups) .

- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Q. What in vitro assays are suitable for initial biological screening of this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

- Enzyme inhibition : Fluorometric assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of this compound?

- Methodological Answer :

- Substituent variation : Synthesize analogs with modifications to the benzoyl (e.g., electron-withdrawing groups) or sulfonyl (e.g., alkyl vs. aryl) moieties .

- Biological testing : Compare IC values across analogs to identify critical functional groups .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like tubulin or topoisomerases .

Q. What experimental approaches resolve contradictions in reported biological activities of similar thiazole-sulfonamide derivatives?

- Methodological Answer :

- Standardized protocols : Replicate assays under identical conditions (e.g., cell line origin, serum concentration) to minimize variability .

- Metabolic stability testing : Use liver microsome assays to assess if discrepancies arise from differential compound degradation .

- Target validation : Apply CRISPR/Cas9 knockout models to confirm on-target effects .

Q. How can crystallography and spectroscopy elucidate intermolecular interactions in this compound?

- Methodological Answer :

- X-ray crystallography : Grow single crystals via slow evaporation (e.g., methanol/chloroform) to resolve hydrogen-bonding patterns (e.g., N–H···O/N interactions) .

- Infrared (IR) spectroscopy : Identify vibrational modes of sulfonyl (1150–1300 cm) and amide (1650 cm) groups to confirm functional group integrity .

Q. What strategies mitigate challenges in scaling up synthesis without compromising yield?

- Methodological Answer :

- Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., sulfonylation) to improve heat dissipation and scalability .

- Catalyst optimization : Screen transition-metal catalysts (e.g., Pd/Cu) for coupling steps to reduce reaction time and byproducts .

- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.